Ethyl chloroformate
Overview
Description
Ethyl chloroformate, also known as ethyl carbonochloridate, is an organic compound with the chemical formula ClCO₂CH₂CH₃. It is the ethyl ester of chloroformic acid. This compound is a colorless, corrosive, and highly toxic liquid with a pungent odor similar to hydrochloric acid . This compound is widely used in organic synthesis, particularly for introducing the ethyl carbamate protecting group and forming carboxylic anhydrides .
Mechanism of Action
Target of Action
Ethyl chloroformate (ECF) is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds where it is used for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .
Mode of Action
ECF interacts with its targets through a process known as esterification . In this process, ECF reacts with the hydroxyl (-OH) groups present in other compounds to form esters, releasing a molecule of water (H2O) in the process . This reaction is commonly used in organic synthesis to protect functional groups from unwanted reactions during subsequent reaction steps .
Biochemical Pathways
The exact biochemical pathways affected by ECF depend on the specific reactions it is used in. This can affect various biochemical pathways depending on the specific compound being modified .
Pharmacokinetics
It’s important to note that ecf is a highly toxic, flammable, and corrosive substance . It can cause severe burns when it comes in contact with eyes and/or skin, and can be harmful if swallowed or inhaled .
Result of Action
The result of ECF’s action is the formation of new compounds with altered chemical structures. This can lead to changes in the physical and chemical properties of the compounds, including their reactivity, polarity, and solubility . In the context of organic synthesis, these changes can enable further reactions or provide protection for certain functional groups .
Action Environment
The action of ECF can be influenced by various environmental factors. For instance, ECF decomposes slowly in water to form ethanol, HCl, and CO2 . It also attacks many metals, especially in a humid atmosphere . Therefore, it’s crucial to store and handle ECF in a controlled environment to ensure its stability and efficacy .
Biochemical Analysis
Biochemical Properties
Ethyl chloroformate is used as a derivatization reagent to investigate the stereochemical conversion of chiral non-steroidal anti-inflammatory drugs during the derivatization reaction . It is also used with ammonia and cyanuric chloride to convert carboxylic acids to nitriles .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with carboxylic acids to form nitriles . This reaction could potentially influence the activity of enzymes and other biomolecules by altering their chemical structure.
Temporal Effects in Laboratory Settings
This compound has been used in the derivatization of urine samples for gas chromatography-mass spectrometry based metabonomic profiling . The method has been extensively optimized and validated over a broad range of different compounds and urine samples .
Metabolic Pathways
This compound is involved in the derivatization of metabolites for gas chromatography-mass spectrometry based metabonomic profiling . It is likely that it interacts with various enzymes and cofactors during this process.
Preparation Methods
Ethyl chloroformate can be synthesized through the reaction of ethanol with phosgene. The reaction is typically carried out under controlled conditions to ensure safety and efficiency . The general reaction is as follows:
C2H5OH+COCl2→ClCO2C2H5+HCl
In industrial settings, the production of this compound involves the chlorination of ethanol in the presence of phosgene. This process requires careful handling due to the toxic and corrosive nature of the reagents and products .
Chemical Reactions Analysis
Ethyl chloroformate undergoes various chemical reactions, including:
-
Hydrolysis: : In the presence of water, this compound decomposes to form ethanol, hydrogen chloride, and carbon dioxide .
ClCO2C2H5+H2O→C2H5OH+HCl+CO2
-
Reaction with Amines: : this compound reacts with amines to form carbamates .
ClCO2C2H5+H2NR→ClCO2NHR+HCl
-
Reaction with Alcohols: : It reacts with alcohols to form carbonate esters .
ClCO2C2H5+HOR→ClCO2OR+HCl
-
Reaction with Carboxylic Acids: : this compound reacts with carboxylic acids to form mixed anhydrides .
ClCO2C2H5+HO2CR→ClCO2OCR+HCl
Scientific Research Applications
Ethyl chloroformate is utilized in various scientific research applications, including:
Organic Synthesis:
Derivatization Reagent: This compound is employed as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for metabonomic profiling.
Stereochemical Studies: It is used to investigate the stereochemical conversion of chiral non-steroidal anti-inflammatory drugs during derivatization reactions.
Nanotechnology: This compound is used in the development of flexible template strategies for generating nanometer-scale templates via dip-pen nanolithography.
Comparison with Similar Compounds
Ethyl chloroformate is part of the chloroformate family, which includes compounds such as mthis compound, propyl chloroformate, and benzyl chloroformate . Compared to these compounds, this compound is unique due to its specific reactivity and applications in organic synthesis and analytical chemistry. Similar compounds include:
Mthis compound: Used for introducing the methyl carbamate protecting group.
Propyl chloroformate: Used for introducing the propyl carbamate protecting group.
Benzyl chloroformate: Used for introducing the benzyl carbamate protecting group and in chromatography as a derivatization agent.
This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
ethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c1-2-6-3(4)5/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFGWPKJUGCATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2, Array | |
Record name | ETHYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
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Record name | ETHYL CHLOROFORMATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027186 | |
Record name | Ethyl chloroformate | |
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Molecular Weight |
108.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 66 °F. Very toxic by inhalation. Corrosive to metals and tissue. Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | ETHYL CHLOROFORMATE | |
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Record name | Carbonochloridic acid, ethyl ester | |
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Boiling Point |
201 °F at 760 mmHg (USCG, 1999), 95 °C @ 760 MM HG, 95 °C | |
Record name | ETHYL CHLOROFORMATE | |
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Flash Point |
61 °F (USCG, 1999), 16 °C, 61 °F (16 °C) (CLOSED CUP), 16 °C c.c. | |
Record name | ETHYL CHLOROFORMATE | |
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Solubility |
PRACTICALLY INSOL & GRADUALLY DECOMP IN WATER, MISCIBLE WITH ALC, BENZENE, CHLOROFORM, ETHER, Solubility in water: reaction | |
Record name | ETHYL CHLOROFORMATE | |
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Density |
1.135 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1403 @ 20 °C/4 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
3.7 (AIR= 1), Relative vapor density (air = 1): 3.7 | |
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Vapor Pressure |
22.4 [mmHg], 22.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 5.5 | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates | |
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Color/Form |
WATER-WHITE LIQUID | |
CAS No. |
541-41-3 | |
Record name | ETHYL CHLOROFORMATE | |
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Melting Point |
-114 °F (USCG, 1999), -80.6 °C | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/409 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.